10-苯基癸基异硫氰酸酯

描述

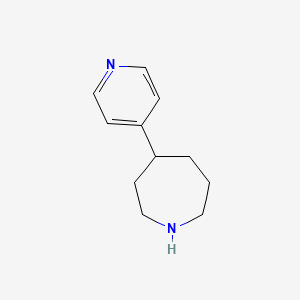

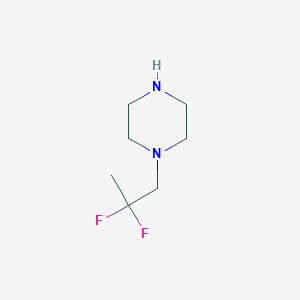

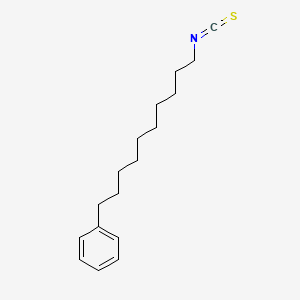

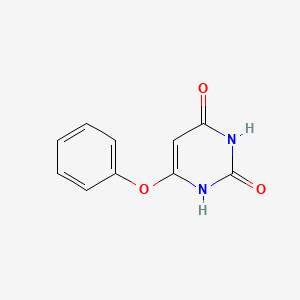

10-Phenyldecyl isothiocyanate is a compound with the molecular formula C17H25NS . It is a naturally occurring small molecule that is formed from glucosinolate precursors of cruciferous vegetables .

Synthesis Analysis

A novel synthesis of isothiocyanates has been developed via the replacement reaction of phenyl isothiocyanate and the corresponding amines (the amino group of these amines was linked to tertiary carbon or secondary carbon) with dimethylbenzene as solvent . Another approach for the synthesis of various substituted isothiocyanates from amine and carbon disulfide was reported, which expands the scope of photocatalytic applications .Molecular Structure Analysis

The 10-Phenyldecyl isothiocyanate molecule contains a total of 44 bond(s). There are 19 non-H bond(s), 8 multiple bond(s), 11 rotatable bond(s), 2 double bond(s), 6 aromatic bond(s), 1 six-membered ring(s) and 1 isothiocyanate(s) (aliphatic) .Chemical Reactions Analysis

Isothiocyanates, including 10-Phenyldecyl isothiocyanate, are known to exert their effects through a variety of distinct but interconnected signaling pathways important for inhibiting carcinogenesis, including those involved in detoxification, inflammation, apoptosis, and cell cycle and epigenetic regulation .Physical And Chemical Properties Analysis

10-Phenyldecyl isothiocyanate has a molecular weight of 275.5 g/mol. It has a computed XLogP3-AA of 7.5, indicating its lipophilicity. It has 0 hydrogen bond donor count and 2 hydrogen bond acceptor count. It has 11 rotatable bonds. Its exact mass and monoisotopic mass are 275.17077098 g/mol. Its topological polar surface area is 44.4 Ų. It has 19 heavy atoms. Its complexity is computed to be 240 .科学研究应用

化学反应性和合成应用

-

1,3-偶极环加成反应:芳香异硫氰酸酯(如苯异硫氰酸酯)的反应性已在 1,3-偶极环加成反应中得到探索,从而产生新型双环化合物。这些反应表明了异硫氰酸酯在合成化学中创建复杂分子结构的潜力 (Feiken et al., 1996)。

-

合成漆膜的制备:10-苯基癸基异硫氰酸酯衍生物已用于漆膜的合成中。研究表明,这些化合物可以聚合成漆膜,展示了它们在材料科学和聚合物化学中的用途 (Lu et al., 2007)。

-

水相催化:10-苯基癸基异硫氰酸酯的衍生物已用于合成用于水相催化的新型膦。这突出了它们在促进氢甲酰化反应中的作用,展示了它们在工业化学和催化中的重要性 (Hanson et al., 1998)。

生物和医学研究

-

抑制肺肿瘤发生:异硫氰酸酯,包括 10-苯基癸基异硫氰酸酯,已因其对肺肿瘤发生的抑制效力而受到研究。这项研究对于理解异硫氰酸酯在癌症研究中的潜在化学预防特性具有重要意义 (Jiao et al., 1994)。

-

诱导癌细胞凋亡:研究表明,某些异硫氰酸酯可以诱导癌细胞凋亡。这对于开发癌症治疗的新方法和理解异硫氰酸酯化学预防功能背后的分子机制非常重要 (Yu et al., 1998)。

作用机制

Target of Action

10-Phenyldecyl isothiocyanate, like other isothiocyanates, interacts with a variety of intracellular targets. These targets include cytochrome P450 (CYP) enzymes and proteins involved in antioxidant response, tumorigenesis, apoptosis, cell cycle, and metastasis . The compound’s primary targets are associated with the inhibitory potency against lung tumorigenesis .

Mode of Action

10-Phenyldecyl isothiocyanate interacts with its targets, leading to various changes in cellular processes. It inhibits the metabolism of procarcinogens to form carcinogens and increases carcinogen elimination . The compound’s interaction with its targets results in the modulation of cell cycle regulators, induction of apoptosis, and inhibition of metastasis .

Biochemical Pathways

10-Phenyldecyl isothiocyanate affects several biochemical pathways. It induces the activation of NF-E2-related factor-2 (Nrf2), leading to the induction of phase II enzymes . This compound also inhibits the metabolism of the tobacco-specific nitrosamine 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone (NNK), which is associated with lung tumorigenesis .

Pharmacokinetics

The pharmacokinetics of 10-Phenyldecyl isothiocyanate involves linear and first-order absorption, high protein binding, and capacity-limited tissue distribution . Its metabolism involves the mercapturic acid pathway, which includes conjugation with glutathione (GSH), followed by enzymatic degradation and N-acetylation . These properties impact the compound’s bioavailability and its overall effectiveness.

Result of Action

The action of 10-Phenyldecyl isothiocyanate results in molecular and cellular effects that contribute to its chemopreventive potential. It exhibits strong inhibitory effects against lung tumorigenesis . At certain doses, it has been found to be a stronger inhibitor than other tested isothiocyanates .

Action Environment

The action, efficacy, and stability of 10-Phenyldecyl isothiocyanate can be influenced by various environmental factors. For instance, the compound’s inhibitory potency against lung tumorigenesis is correlated with its partition coefficients (log P) and the pseudo first order rate constants for the reaction of isothiocyanates toward glutathione (k obs) . This suggests that the compound’s action can be influenced by factors such as the presence of glutathione in the environment.

安全和危害

属性

IUPAC Name |

10-isothiocyanatodecylbenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H25NS/c19-16-18-15-11-6-4-2-1-3-5-8-12-17-13-9-7-10-14-17/h7,9-10,13-14H,1-6,8,11-12,15H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBYYJVWCELMDBH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCCCCCCCCCN=C=S | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H25NS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50166266 | |

| Record name | 10-Phenyldecyl isothiocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50166266 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

275.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

157469-21-1 | |

| Record name | 10-Phenyldecyl isothiocyanate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0157469211 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 10-Phenyldecyl isothiocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50166266 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[(Tert-butyldimethylsilyl)oxy]piperidine](/img/structure/B3187485.png)